cis-1-N-Boc-1,3-cyclohexyldiamine CAS number
cis-1-N-Boc-1,3-cyclohexyldiamine CAS number
An In-depth Technical Guide to cis-1-N-Boc-1,3-cyclohexyldiamine
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. cis-1-N-Boc-1,3-cyclohexyldiamine, a mono-protected diamine, represents a cornerstone intermediate, providing chemists with a rigid cyclohexane scaffold functionalized with two amine groups of orthogonal reactivity. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective manipulation of the free amine, making this compound an invaluable tool for introducing a key structural motif into a wide array of target molecules.
This guide provides a comprehensive overview of cis-1-N-Boc-1,3-cyclohexyldiamine, detailing its chemical properties, a validated synthetic protocol with mechanistic insights, methods for its characterization, and its critical applications in pharmaceutical and materials science research.
Core Physicochemical Properties
The fundamental properties of cis-1-N-Boc-1,3-cyclohexyldiamine are summarized below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 849616-22-4 (for racemic mixture) | [1][2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][3] |
| Molecular Weight | 214.30 g/mol | [1][3] |
| Appearance | Solid | |
| Synonym(s) | tert-butyl N-[cis-3-aminocyclohexyl]carbamate | [2] |
The molecule's structure consists of a cyclohexane ring with two amino groups in a cis-1,3-relationship. This specific stereochemistry imparts a distinct spatial arrangement, which can be critical for achieving desired binding affinities in drug candidates or for organizing supramolecular structures. The Boc group provides not only protection but also enhances solubility in many common organic solvents.
Synthesis and Mechanistic Rationale
The most direct and widely employed synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine is the selective mono-protection of the parent diamine, cis-1,3-cyclohexyldiamine. The parent diamine itself can be synthesized through various routes, including the catalytic hydrogenation of m-phenylenediamine or the reductive amination of 1,3-cyclohexanedione.[4]
Principle of Selective Mono-Boc Protection
The key to achieving mono-protection lies in controlling the stoichiometry of the protecting group reagent, di-tert-butyl dicarbonate (Boc₂O). By using a substoichiometric amount of Boc₂O relative to the diamine, a statistical distribution of unprotected, mono-protected, and di-protected products is obtained. The mono-protected species can then be isolated and purified, typically via column chromatography. The reaction is performed in a suitable solvent that can dissolve the diamine, often in the presence of a mild base to neutralize the acid byproduct.
The causality behind this choice is rooted in the nucleophilicity of the amine. The first protection event proceeds readily. Once one amine is protected, the electron-withdrawing nature of the carbamate slightly deactivates the cyclohexane ring, though the electronic effect on the second, distant amine is minimal. The primary controlling factor remains the statistical probability governed by stoichiometry.
Caption: Workflow for the synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cis-1,3-cyclohexyldiamine (1.0 eq.). Dissolve the diamine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
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Reagent Preparation: In a separate flask, prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq.) in the same solvent used in step 1.
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Reaction Execution: Cool the diamine solution to 0 °C using an ice bath. Slowly add the Boc₂O solution dropwise from the dropping funnel over 1-2 hours. Maintaining a low temperature minimizes side reactions and improves selectivity. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the mono- and di-protected products.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1% HCl) to remove unreacted diamine, followed by saturated sodium bicarbonate solution, and finally brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude oil or solid is then purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the desired mono-protected product from the di-protected byproduct and other impurities.
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Characterization: Confirm the identity and purity of the isolated product using NMR, IR, and MS analysis (see section below).
Spectroscopic and Analytical Characterization
Rigorous characterization is a self-validating system for any synthetic protocol. The following are the expected spectroscopic signatures for cis-1-N-Boc-1,3-cyclohexyldiamine.
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¹H NMR: The spectrum will be complex in the aliphatic region (typically 1.0-3.5 ppm) due to the overlapping signals of the cyclohexane ring protons. Key signals to identify are:
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A large singlet at ~1.45 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.
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A broad singlet corresponding to the NH proton of the carbamate (~4.5-5.5 ppm).
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A broad singlet for the two protons of the free amine (-NH₂) that may exchange with D₂O.
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Multiplets for the methine protons (-CH-N) on the cyclohexane ring.
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¹³C NMR: The carbon spectrum provides clear evidence of the key functional groups.[5][6]
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A signal around 155-157 ppm for the carbonyl carbon of the Boc group.[7]
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A signal around 79-80 ppm for the quaternary carbon of the tert-butyl group.
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A signal at ~28.4 ppm for the three equivalent methyl carbons of the tert-butyl group.
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A series of signals in the range of 20-55 ppm corresponding to the six distinct carbons of the cyclohexane ring.
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-
FT-IR Spectroscopy: Infrared spectroscopy is useful for identifying the key functional groups.
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N-H stretching vibrations for the free amine (two bands, ~3300-3400 cm⁻¹) and the carbamate N-H (one band, ~3350 cm⁻¹).
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A strong C=O stretching vibration for the Boc carbonyl group at ~1680-1700 cm⁻¹.[7]
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C-H stretching vibrations for the aliphatic groups just below 3000 cm⁻¹.
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-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z = 215.18.
Applications in Research and Drug Development
The utility of cis-1-N-Boc-1,3-cyclohexyldiamine stems from its identity as a bifunctional linker. The free amine serves as a nucleophilic handle for a variety of chemical transformations, while the Boc-protected amine can be deprotected under acidic conditions at a later stage to reveal a second nucleophilic site. This orthogonality is the cornerstone of its application.
Caption: Role of cis-1-N-Boc-1,3-cyclohexyldiamine as a versatile building block.
Key Application Areas:
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Pharmaceutical Development: This compound is a key building block for synthesizing drug candidates.[8] The rigid cyclohexane core helps to position substituents in a well-defined three-dimensional space, which is critical for optimizing interactions with biological targets like enzymes and receptors. It is particularly noted for its use in developing treatments for neurological disorders.[8]
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Organic Synthesis: In multi-step organic synthesis, it serves as a scaffold. The free amine can be elaborated into a more complex functional group through reactions like acylation, sulfonylation, or reductive amination. Subsequently, the Boc group can be removed to allow for a second, different modification, enabling the construction of highly complex molecules from a simple starting point.[8]
-
Ligand Synthesis: The diamine scaffold is ideal for creating bidentate or polydentate ligands for coordination chemistry. By attaching chelating groups to the amines, chemists can synthesize ligands that form stable complexes with metal ions, which are used in catalysis and materials science.[8]
Conclusion
cis-1-N-Boc-1,3-cyclohexyldiamine is more than just a chemical intermediate; it is a strategic tool that offers a pre-defined stereochemical and functional framework. Its robust synthesis, well-defined spectroscopic properties, and, most importantly, the orthogonal reactivity of its two amine functionalities make it an indispensable component in the synthetic chemist's toolbox. For researchers in drug discovery and materials science, mastering the use of this building block opens up efficient and elegant pathways to novel and impactful molecular designs.
References
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Synthonix, Inc. cis-1-n-boc-1,3-cyclohexyldiamine (racemic) - [C25667]. [Link]
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The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]
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PubChem, National Center for Biotechnology Information. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. [Link]
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